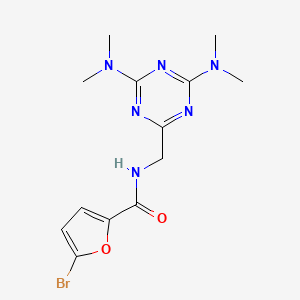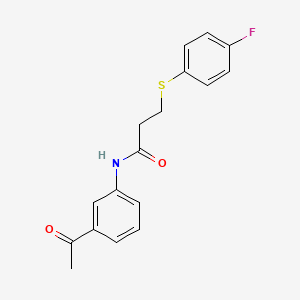![molecular formula C12H15NO3S B2515625 2-(2-methylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid CAS No. 743439-31-8](/img/structure/B2515625.png)
2-(2-methylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(2-methylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid is a thiophene derivative, which is a class of compounds known for their heterocyclic structure containing sulfur. Thiophene derivatives are of significant interest due to their diverse biological activities and applications in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of thiophene derivatives often involves reactions with various organic reagents. For instance, the synthesis of novel thiophene derivatives was achieved by reacting 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with different organic reagents, leading to compounds with confirmed structures through IR, 1H NMR, MS spectral data, and elemental analysis . Another approach involved the synthesis of oxodihydrocyclopentathiophenacetic acids from formylthiophenes, exploring the reactivity of the carbonyl and carboxylic groups . Additionally, thiophene-2-carboxamide derivatives were synthesized by reacting with various reagents, yielding pyrimidinone derivatives with potential antibiotic and antibacterial properties .
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be elucidated using techniques such as single-crystal X-ray diffraction. For example, the crystal and molecular structure of a related thiophene compound was investigated, revealing the molecule's geometry in the solid state and the presence of intra- and intermolecular hydrogen bonding that contributes to the stability of the crystal packing . Similarly, the molecular and crystal structure of another thiophene derivative was determined, showing the anti-conformation of the carboxylic group stabilized by an intramolecular hydrogen bond .
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions, which are essential for their functionalization and biological activity. The Beckmann rearrangement of a cyclopentathiophene derivative provided an interesting route to a new compound, demonstrating the versatility of these molecules in chemical transformations . The reactivity of thiophene derivatives is also crucial for their potential as antimicrobial agents, as seen in the synthesis of 2-amino-3-(N-cyclohexyl carboxamido)-4,5,6,7-tetrahydrobenzo(b)thiophene derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are closely related to their molecular structure. The crystal packing and molecular geometry, as determined by X-ray diffraction, provide insights into the compound's density and stability . The biological activity of these compounds, such as antiarrhythmic, serotonin antagonist, and antianxiety activities, is influenced by their chemical structure and the presence of specific functional groups . The allosteric activity of certain thiophene derivatives on adenosine receptors further highlights the importance of their physical and chemical properties in their biological function .
Applications De Recherche Scientifique
Activity Coefficients and Solvent Applications
Research by Domańska et al. (2016) focused on the experimental data of activity coefficients at infinite dilution for several solutes in ionic liquid, including thiophene, which is relevant to understanding the solvent properties of related compounds for separation problems in chemical processes. This work underscores the utility of thiophene derivatives in addressing separation challenges within chemical engineering and pharmaceutical synthesis processes (Domańska, Wlazło, & Karpińska, 2016).
Synthesis of Cyclopentane Rings and Drug Synthesis
Durand et al. (2004) discussed the synthesis of isoprostanes from peroxidation of polyunsaturated fatty acids, employing cyclopentane rings which are structurally related to cyclopenta[b]thiophene. Their work illustrates the importance of such structures in synthesizing compounds with potential medicinal properties, highlighting how cyclopentane derivatives play a crucial role in developing drugs with anti-inflammatory and other therapeutic effects (Durand et al., 2004).
Liquid-Liquid Extraction (LLX) of Carboxylic Acids
Sprakel & Schuur (2019) reviewed solvent developments for the liquid-liquid extraction of carboxylic acids, a method critical for recovering carboxylic acids from diluted aqueous streams in bio-based plastic production. This review emphasizes the importance of carboxylic acid derivatives in industrial applications and their role in sustainable chemistry (Sprakel & Schuur, 2019).
Anticancer Agents Development
The Knoevenagel condensation reaction, as reviewed by Tokala, Bora, & Shankaraiah (2022), showcases the synthesis of α, β‐unsaturated ketones/carboxylic acids, highlighting the significance of carboxylic acid functionalities in developing biologically active molecules with anticancer properties. This synthesis route demonstrates the potential of incorporating carboxylic acid derivatives in drug design and discovery (Tokala, Bora, & Shankaraiah, 2022).
Biocatalyst Inhibition by Carboxylic Acids
Jarboe, Royce, & Liu (2013) reviewed the impact of carboxylic acids on microbes used in fermentative production, highlighting the inhibitory effects of carboxylic acids on biocatalysts. This work is crucial for developing strategies to enhance microbial tolerance and efficiency in biofuel and biochemical production, pointing to the broader implications of carboxylic acid research in biotechnology (Jarboe, Royce, & Liu, 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-methylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-6(2)10(14)13-11-9(12(15)16)7-4-3-5-8(7)17-11/h6H,3-5H2,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUUVQWUDCWTPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C2=C(S1)CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylpropanamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Chloromethyl)-4-oxoquinazolin-3-yl]acetamide](/img/structure/B2515547.png)
![Ethyl 5-[(2-naphthalen-1-ylacetyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2515548.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2515551.png)
![2,6-Difluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2515553.png)
![N-(2-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2515554.png)
![4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline](/img/structure/B2515555.png)
![N-benzyl-N-(2-methoxyethyl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2515558.png)
![3-Methyl-1-[(quinolin-8-yl)methyl]urea](/img/structure/B2515560.png)
![{[1-(4-Chlorobenzyl)piperidin-4-yl]methyl}amine](/img/structure/B2515561.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B2515562.png)
![ethyl 4-{[1,3-dimethyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2515564.png)
![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2515565.png)